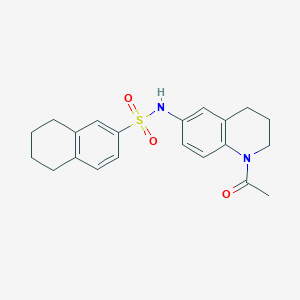
N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the use of thioamides as building blocks, as seen in the synthesis of fluorescent dyes with thioimidate and thiazolyl moieties . Another study describes the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, which shares the thiophen-2-ylmethyl component with the compound of interest . These syntheses typically involve nucleophilic substitution reactions and the formation of amide bonds, which are likely to be relevant for the synthesis of "N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide".
Molecular Structure Analysis
X-ray diffraction and spectroscopic techniques are commonly used to characterize the molecular structure of similar compounds . For instance, the study of temperature-dependent polymorphism in N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide provides insights into how subtle changes in temperature can affect the crystal packing and molecular arrangement . The molecular structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was also determined using X-ray diffraction . These techniques would be applicable for analyzing the molecular structure of "N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide".
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the behavior of similar structures. For example, the presence of thioamide groups in the compound suggests potential for nucleophilic addition reactions, as thioamides are known to be reactive towards nucleophiles . The study of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide also provides information on the electrophilic and nucleophilic sites within the molecule, which can be useful in predicting the reactivity of "N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide" .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, such as their fluorescence and antimicrobial activity . The compound of interest may also exhibit similar properties due to the presence of aromatic rings and heteroatoms, which can contribute to fluorescence, and the potential for intermolecular interactions, which can influence biological activity. The solvatochromism observed in some of the synthesized dyes indicates that the compound may also exhibit solvatochromic behavior due to the presence of similar functional groups .
科学的研究の応用
Discovery and Development of Met Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structural complexity to the query compound, were identified as potent and selective Met kinase inhibitors. These inhibitors demonstrated significant tumor stasis in Met-dependent carcinoma models, showcasing the potential for cancer treatment applications (Schroeder et al., 2009).
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research into GSK1059865, a compound with a complex molecular structure including fluorine and methoxy groups, as a selective OX1R antagonist evaluated its effects in a binge eating model. This study elucidates the potential therapeutic applications of such compounds in treating compulsive behaviors, including eating disorders (Piccoli et al., 2012).
Development of Fluorescent Dyes for Biological Applications
N-Ethoxycarbonylpyrene- and perylene thioamides were explored for synthesizing fluorescent dyes, demonstrating significant potential for bioimaging and analytical applications. These dyes, emitting across a broad spectrum, indicate the utility of structurally complex compounds in developing tools for scientific research (Witalewska et al., 2019).
Antimicrobial Activity of Thiourea Derivatives
A study on acylthioureas with significant antimicrobial activity against biofilm-forming bacterial strains highlights the potential of such compounds in developing new antimicrobial agents. This research demonstrates the relevance of exploring complex molecules for therapeutic applications (Limban et al., 2011).
特性
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-9-4-5-10(7-12(9)15)17-14(19)13(18)16-8-11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICNRSXYCMOQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

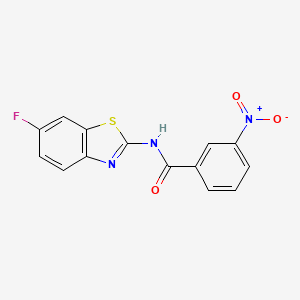
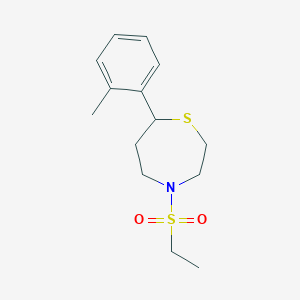
![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)
![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)
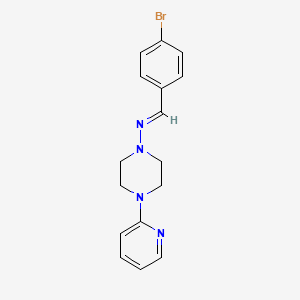
![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)
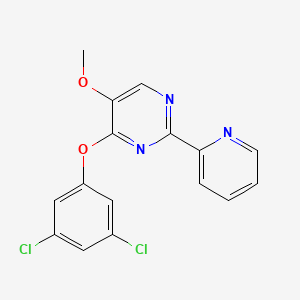
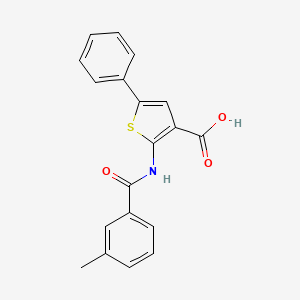
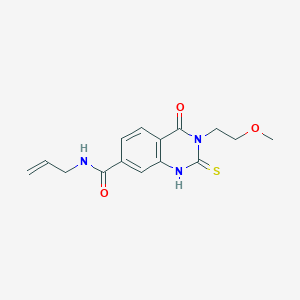
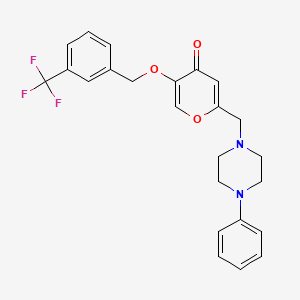
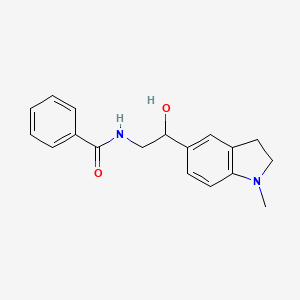
![N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide](/img/structure/B2553955.png)
